molecular formula C9H10BrFO B1524729 3-(4-Bromo-2-fluorophenyl)propan-1-OL CAS No. 1057671-56-3

3-(4-Bromo-2-fluorophenyl)propan-1-OL

Cat. No. B1524729
CAS RN: 1057671-56-3
M. Wt: 233.08 g/mol
InChI Key: FCONJJUHDSNWII-UHFFFAOYSA-N
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Description

“3-(4-Bromo-2-fluorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 1057671-56-3 . Its IUPAC name is 3-(4-bromo-2-fluorophenyl)-1-propanol .


Synthesis Analysis

The synthesis of similar compounds involves the use of reagents such as ethylene glycol dimethyl ether, sodium borohydride, and aluminum trichloride . The reaction is carried out in a reaction flask, and the system is heated to 50°C for 2 hours. After the reaction, the mixture is poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, and then extracted with ethyl acetate .


Molecular Structure Analysis

The molecular formula of “3-(4-Bromo-2-fluorophenyl)propan-1-ol” is C9H10BrFO . The InChI code is 1S/C9H10BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 .

Scientific Research Applications

Synthesis of Advanced Pharmaceutical Intermediates

3-(4-Bromo-2-fluorophenyl)propan-1-OL: serves as a precursor in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a bromo-fluorophenyl group, allows for selective reactions in the creation of targeted molecular configurations, essential for the development of new drugs with specific pharmacological properties .

Material Science: Creation of Polymers

In material science, this compound is utilized to develop novel polymers with enhanced properties. The presence of the bromo and fluoro groups can lead to polymers with increased thermal stability and chemical resistance, making them suitable for high-performance applications .

Catalysis in Organic Reactions

The compound’s structural attributes facilitate its use as a catalyst in organic synthesis reactions. It can influence the rate and selectivity of reactions, such as in the formation of carbon-carbon bonds, which is a fundamental process in constructing complex organic molecules .

Agricultural Chemistry: Pesticide Development

The bromo and fluoro substituents of 3-(4-Bromo-2-fluorophenyl)propan-1-OL are advantageous in the design of new pesticides. These elements can improve the pesticide’s efficacy and environmental stability, leading to more effective crop protection solutions .

Analytical Chemistry: Chromatographic Studies

This compound can be used as a standard or a derivative in chromatographic studies to help identify and quantify similar organic compounds. Its distinct retention behavior in chromatographic systems aids in the analytical assessment of complex mixtures .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-(4-Bromo-2-fluorophenyl)propan-1-OL may act as an inhibitor for certain enzymes. Studying its interaction with enzymes can provide insights into enzyme mechanisms and aid in the development of therapeutic agents .

Environmental Science: Tracer for Pollution Studies

Due to its unique chemical signature, this compound can be used as a tracer in environmental studies to track the source and dispersion of organic pollutants in ecosystems .

Nanotechnology: Synthesis of Nanomaterials

Lastly, in the field of nanotechnology, 3-(4-Bromo-2-fluorophenyl)propan-1-OL can be involved in the synthesis of nanomaterials. Its reactive phenyl group can be functionalized to create nanoparticles with specific properties for use in medical imaging, sensors, and other advanced technologies .

Safety And Hazards

The safety data sheet for “3-(4-Bromo-2-fluorophenyl)propan-1-ol” advises against dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends the use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONJJUHDSNWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700685
Record name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-fluorophenyl)propan-1-OL

CAS RN

1057671-56-3
Record name 4-Bromo-2-fluorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057671-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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